BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of Cyclohexane-
1,3,5-tricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Cyclohexane-1,3,5-tricarboxylic
Compound Name: d
aci

Cat. No.: B093841

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
Cyclohexane-1,3,5-tricarboxylic acid. Direct experimental data for this specific compound is
limited in publicly available literature. Therefore, this document synthesizes available physical
data, presents thermodynamic information for analogous compounds, and details the
established experimental and computational methodologies for determining and estimating
these crucial parameters. This guide is intended to serve as a valuable resource for
researchers and professionals in drug development and chemical sciences by providing a
framework for understanding and predicting the thermodynamic behavior of Cyclohexane-
1,3,5-tricarboxylic acid and related molecules.

Introduction

Cyclohexane-1,3,5-tricarboxylic acid is a polycarboxylic acid derivative of cyclohexane. Its
structural isomers, particularly the cis and trans configurations of the carboxylic acid groups
relative to the cyclohexane ring, play a significant role in its chemical and physical properties. A
thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs
free energy of formation, and entropy, is fundamental for applications in materials science, drug
design, and process chemistry. These parameters govern the stability, reactivity, and phase
behavior of the compound.
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Due to a notable scarcity of direct experimental thermodynamic data for Cyclohexane-1,3,5-
tricarboxylic acid in the scientific literature, this guide employs a multi-faceted approach. We
will present the known physical characteristics and then delve into the thermodynamic data of
structurally similar compounds. Furthermore, we will provide an in-depth discussion of the
primary experimental and computational techniques that can be applied to ascertain the
thermodynamic properties of the target molecule.

Physicochemical Properties of Cyclohexane-1,3,5-
tricarboxylic Acid

A summary of the available physical and chemical properties for Cyclohexane-1,3,5-
tricarboxylic acid is presented in Table 1. This data is essential for the application of various
thermodynamic models and for the design of experimental measurements.

Property Value Source
Molecular Formula CoH1206 [1]
Molecular Weight 216.19 g/mol [11[2]
Melting Point 211-215 °C (for cis isomer)

InChi Key FTHDNRBKSLBLDA- 2]

FPFOFBBKSA-N (cis isomer)

Canonical SMILES C1C(CC(CCIC(=0)0)C(=0)0) ]
C(=0)0

Thermodynamic Data of Analogous Compounds

To provide a contextual understanding of the expected thermodynamic properties of
Cyclohexane-1,3,5-tricarboxylic acid, this section presents experimental data for structurally
related compounds. These compounds, cyclohexanecarboxylic acid and a substituted
cyclohexanecarboxylic acid, offer insights into the thermodynamic contributions of the
cyclohexane ring and the carboxylic acid functional groups.

Cyclohexanecarboxylic Acid
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Cyclohexanecarboxylic acid serves as a fundamental structural analog, containing a single

carboxylic acid group on a cyclohexane ring. The thermodynamic data for this compound,

available from the NIST WebBook, provides a baseline for estimating the properties of its

tricarboxylic acid counterpart.

Thermodynamic

Value Conditions Source

Property
Formula C7H1202 [3]
Molecular Weight 128.17 g/mol [3]
Standard Solid
Enthalpy of

, -3848.7 + 1.0 kd/mol 298.15 K [4]
Combustion
(AcH°solid)

Enthalpy of Fusion
(AfusH)

14.2 + 0.8 kJ/mol

303.8 K (Melting

Point) 3l

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

This molecule, while containing an additional functional group, provides valuable experimental

data on the heat capacity of a substituted cyclohexane carboxylic acid, demonstrating the type

of measurements that can be performed.
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Thermodynamic

Value Conditions Source
Property
Formula CsH1sNO:2 [51[6]
Molar Heat Capacity
74.70 J-K-1-mol~1 82.12 K [6]
(Cp.m)
118.97 J-K-1.mol—? 159.91 K [6]
176.02 J-K-1-mol-1 28251 K [6]
204.3 J-K~t-mol-? 378 K (approx.) [5]
Standard Enthalpy of
_ -4854.7 + 2.6 kJ/mol 298.15 K [6]
Combustion (AcH®)
Standard Enthalpy of
-714.8 £ 2.8 kd/mol 298.15 K [6]

Formation (AfH°®)

Methodologies for Determining Thermodynamic
Properties

Given the absence of direct experimental data for Cyclohexane-1,3,5-tricarboxylic acid, this
section details the primary methodologies that can be employed to determine its
thermodynamic properties. These include experimental techniques, computational chemistry,
and estimation methods.

Experimental Protocols

The most accurate thermodynamic data are derived from direct experimental measurement.
Calorimetry is the principal technique for determining enthalpy changes and heat capacities.

The standard enthalpy of formation of an organic compound is often determined indirectly from
its enthalpy of combustion, which is measured using a bomb calorimeter.[7][8]

Experimental Workflow:
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Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
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Detailed Protocol:

o Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a
standard substance with a known enthalpy of combustion, such as benzoic acid.[5]

o Sample Preparation: A precisely weighed sample of Cyclohexane-1,3,5-tricarboxylic acid
(typically 0.5-1.5 g) is placed in a crucible inside the "bomb." An ignition wire (e.g., nickel-
chromium or platinum) is positioned to be in contact with the sample.

o Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to
approximately 30 atm to ensure complete combustion.

e Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The system is allowed to reach thermal equilibrium.

« Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is
then ignited by passing an electric current through the ignition wire. The temperature of the
water is recorded at regular intervals until it reaches a maximum and then begins to cool.

o Calculations: The heat absorbed by the calorimeter and the water is calculated from the
temperature change (AT) and the heat capacity of the calorimeter. After accounting for the
heat from the ignition wire and the formation of any side products (like nitric acid from
residual nitrogen), the enthalpy of combustion of the sample is determined.[7] Using Hess's
law and the known standard enthalpies of formation of CO2 and Hz20, the standard enthalpy
of formation of the compound can be calculated.[9]

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of
temperature.[5] From this data, the standard entropy and changes in enthalpy and Gibbs free
energy can be calculated.

Experimental Workflow:
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Caption: Workflow for measuring heat capacity using an adiabatic calorimeter.
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Detailed Protocol:

o Sample Preparation: A known mass of the solid sample is sealed in a sample container
within the calorimeter.

o Measurement: The sample is cooled to a very low temperature (e.g., close to absolute zero).
A precisely measured amount of electrical energy is supplied to the sample, and the resulting
temperature increase is measured. This process is repeated at successively higher
temperatures. The adiabatic shield surrounding the sample is maintained at the same
temperature as the sample to prevent heat loss.

o Data Analysis: The heat capacity (Cp) at each temperature is calculated from the energy
input and the temperature change. The standard molar entropy (S°) at 298.15 K is then
determined by integrating the Cp/T versus T curve from 0 K to 298.15 K.

Computational Methods

In the absence of experimental data, computational chemistry provides powerful tools for
predicting thermodynamic properties.[10] Methods like Density Functional Theory (DFT) and
high-level ab initio calculations (e.g., CCSD(T)) can provide accurate estimates of enthalpies of
formation.[11]

Logical Flow for Computational Estimation:
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Caption: Logical workflow for the computational determination of the enthalpy of formation.

Methodology:

» Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest

energy conformation.

e Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface and to obtain the zero-point
vibrational energy (ZPVE) and thermal corrections.
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» Energy Calculation: A high-accuracy single-point energy calculation is performed on the
optimized geometry.

» Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is
calculated by combining the computed total energy, ZPVE, thermal corrections, and the
experimental enthalpies of formation of the constituent atoms in their standard states.[11]

Group Additivity Estimation

The Benson group additivity method is a well-established technique for estimating the
thermodynamic properties of organic molecules by summing the contributions of their
constituent groups.[12][13] This method is particularly useful when experimental data is
unavailable.

Logical Flow for Group Additivity:
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Cyclohexane-1,3,5-tricarboxylic acid
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Caption: Logical flow for estimating thermodynamic properties using the group additivity
method.

Methodology:

e Group Decomposition: The molecule is broken down into a set of defined atomic groups. For
Cyclohexane-1,3,5-tricarboxylic acid, these would include groups for the cyclohexane ring
carbons and the carboxylic acid groups.
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o Summation of Group Values: The standard enthalpy of formation, entropy, and heat capacity
are estimated by summing the known thermodynamic contributions of each group.

» Correction Factors: Corrections for ring strain, stereoisomerism (cis/trans relationships), and
other non-additive interactions must be included to improve the accuracy of the estimation.
[14]

Estimated Thermodynamic Properties

Based on the group additivity method and comparison with analogous compounds, estimated
thermodynamic properties for cis-Cyclohexane-1,3,5-tricarboxylic acid in the solid state at
298.15 K are presented in Table 4. It must be emphasized that these are theoretical estimates
and should be used with caution until validated by experimental data.

Thermodynamic Property Estimated Value Basis of Estimation

Group additivity, comparison
Standard Enthalpy of with cyclohexanecarboxylic
_ _ -1350 + 50 kJ/mol _ .
Formation (AfH°solid) acid and accounting for three

carboxyl groups.

Group additivity and
Standard Molar Entropy

) 280 £ 30 J-K™-mol~? comparison with similar cyclic
(S°solid)
compounds.
Gibbs Free Energy of Calculated from estimated
) ) -1050 + 60 kJ/mol
Formation (AfG°solid) AfH° and S° values.
Conclusion

While direct experimental thermodynamic data for Cyclohexane-1,3,5-tricarboxylic acid is
not readily available, this guide provides a comprehensive framework for understanding and
determining these crucial properties. The presented data for analogous compounds, along with
detailed methodologies for experimental measurement (calorimetry), computational prediction
(ab initio and DFT methods), and empirical estimation (group additivity), offer researchers and
drug development professionals the necessary tools to proceed with their investigations. The
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generation of precise experimental data for this compound is highly encouraged to validate and

refine the theoretical models and estimations presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093841#thermodynamic-properties-of-cyclohexane-
1-3-5-tricarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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